Isosalipurposide

Acetylcholinesterase inhibition Neurodegenerative disease research Enzyme inhibition assay

Select Isosalipurposide for its unique multi-target enzyme inhibition profile—moderate AChE (IC50 52.04 μg/mL) and α-glucosidase (IC50 116.5 μM) inhibition—coupled with Nrf2-ARE pathway activation not uniformly shared across the chalcone class. Its selective cytotoxicity against Caco2 colorectal cancer cells (IC50 8.45 μg/mL) and lack of toxicity in normal fibroblasts make it a preferred candidate for cancer research over generic flavonoid glucosides. Standardize your neurodegenerative, antidiabetic, and oncology studies with a single, well-characterized natural product instead of multiple compounds.

Molecular Formula C21H22O10
Molecular Weight 434.4 g/mol
CAS No. 4547-85-7
Cat. No. B1672296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosalipurposide
CAS4547-85-7
Synonymsiso-salipurposide
isosalipurposide
phlorizin chalcone
Molecular FormulaC21H22O10
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-24,26-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1
InChIKeyWQCWELFQKXIPCN-JSYAWONVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isosalipurposide (CAS 4547-85-7) Chalcone Glucoside: Technical Profile and Differentiation from Structural Analogs


Isosalipurposide (synonym: phlorizin chalcone) is a naturally occurring chalcone glucoside with the molecular formula C21H22O10 and a molecular weight of 434.39 g/mol [1]. It is classified as a monosaccharide derivative, specifically a trans-chalcone substituted with hydroxy groups at positions 4, 4', and 6, and a β-D-glucopyranosyloxy group at position 2' [2]. The compound has been isolated from various plant sources including Corylopsis coreana, Acacia cyanophylla, and Helichrysum arenarium [3]. Isosalipurposide is characterized by its dual functionality as both an antioxidant and a multi-target enzyme inhibitor, with documented activity against acetylcholinesterase (AChE), α-glucosidase, and carbonic anhydrase isoforms [4].

Why Isosalipurposide (4547-85-7) Cannot Be Substituted by Generic Chalcones or Flavonoid Glucosides


Isosalipurposide exhibits a distinct multi-target inhibition profile that is not replicated by structurally similar chalcones or flavonoid glucosides. Its unique combination of a chalcone backbone with a β-D-glucopyranosyl moiety at the 2' position confers specific enzyme inhibitory activities, including moderate acetylcholinesterase inhibition (IC50 52.04 μg/mL) [1] and α-glucosidase inhibition (IC50 116.5 μM) [2]. Furthermore, its capacity to activate the Nrf2-ARE signaling pathway provides a cytoprotective mechanism against oxidative injury that is not uniformly shared across the chalcone class [3]. Generic substitution with other chalcones (e.g., chalconaringenin 4ʹ-glucoside) or flavonoid glucosides (e.g., naringenin) would result in significant differences in enzyme inhibition potency and cellular protection, as demonstrated by comparative IC50 values in head-to-head assays [4].

Isosalipurposide (4547-85-7): Quantitative Comparative Evidence for Scientific Selection


Isosalipurposide Demonstrates Moderate Anti-Acetylcholinesterase Activity with an IC50 of 52.04 μg/mL

Isosalipurposide exhibits moderate acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 52.04 ± 1.91 μg/mL in a microplate assay [1]. This activity is less potent than the reference inhibitor galantamine (IC50 ≈ 0.41 μM, equivalent to approximately 0.12 μg/mL) , but significantly more potent than the methanol extract of Helichrysum plicatum flowers (IC50 = 115.50 mg/mL) [2]. The compound's AChE inhibition is dose-dependent and represents a distinct pharmacological property not uniformly present in other chalcone glucosides.

Acetylcholinesterase inhibition Neurodegenerative disease research Enzyme inhibition assay

Isosalipurposide Exhibits α-Glucosidase Inhibitory Activity with an IC50 of 116.5 μM

Isosalipurposide inhibits yeast α-glucosidase with an IC50 value of 116.5 ± 26.40 μM [1]. In comparison, the standard antidiabetic drug acarbose exhibits an IC50 of approximately 38.2 μM under similar assay conditions [2]. The compound is approximately 3-fold less potent than acarbose but demonstrates measurable α-glucosidase inhibitory activity, distinguishing it from other flavonoids like naringenin (IC50 = 89.71 μM) [3].

α-Glucosidase inhibition Antidiabetic research Enzyme inhibition assay

Isosalipurposide Demonstrates Moderate DPPH Radical Scavenging Activity with an IC50 of 81.9 μg/mL

Isosalipurposide exhibits DPPH radical scavenging activity with an IC50 value of 81.9 μg/mL [1]. This antioxidant potency is significantly lower than that of the reference flavonoid quercetin, which typically demonstrates IC50 values in the range of 1.8–19.2 μg/mL depending on assay conditions [2]. The compound's moderate antioxidant activity is consistent with its chalcone structure and distinguishes it from more potent flavonoid antioxidants.

Antioxidant activity DPPH assay Radical scavenging

Isosalipurposide Exhibits Selective Cytotoxicity Against Caco2 Colorectal Cancer Cells with an IC50 of 8.45 μg/mL

Isosalipurposide demonstrates selective cytotoxicity against the Caco2 colorectal cancer cell line with an IC50 value of 8.45 μg/mL [1]. Importantly, the compound showed no significant cytotoxicity against normal NIH/3T3 fibroblast cells, indicating a degree of cancer cell selectivity [2]. In comparison, the standard chemotherapeutic agent methotrexate exhibits potent cytotoxicity against a broad range of cancer cell lines, but with significantly higher toxicity to normal cells [3].

Cytotoxicity Cancer research Selective toxicity

Isosalipurposide (4547-85-7): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Neurodegenerative Disease Research: Moderate Acetylcholinesterase Inhibition

Isosalipurposide is suitable for research applications requiring a naturally derived, moderate acetylcholinesterase (AChE) inhibitor. Its IC50 of 52.04 μg/mL [1] positions it as a less potent alternative to synthetic inhibitors like galantamine, making it useful for studies investigating the effects of mild AChE modulation or for combination therapies where potent inhibition is undesirable. The compound's additional antioxidant properties may provide synergistic benefits in neurodegenerative disease models characterized by both cholinergic deficits and oxidative stress.

Antidiabetic Drug Discovery: α-Glucosidase Inhibition

The α-glucosidase inhibitory activity of Isosalipurposide (IC50 = 116.5 μM) [2] supports its use in antidiabetic research, particularly in the development of natural product-based α-glucosidase inhibitors. While less potent than acarbose (IC50 ≈ 38.2 μM), Isosalipurposide's moderate activity and natural origin make it a valuable lead compound for structural optimization studies aimed at improving potency and selectivity.

Cancer Research: Selective Cytotoxicity Against Colorectal Cancer Cells

Isosalipurposide's selective cytotoxicity against Caco2 colorectal cancer cells (IC50 = 8.45 μg/mL) [3], coupled with its lack of toxicity against normal NIH/3T3 fibroblasts, makes it a candidate for further investigation in colorectal cancer research. This selectivity profile is advantageous for studies aiming to identify compounds that preferentially target cancer cells while sparing normal tissues, a critical consideration in cancer drug development.

Oxidative Stress Research: Nrf2 Pathway Activation and Cytoprotection

Isosalipurposide's demonstrated ability to activate the Nrf2-ARE signaling pathway and induce the expression of cytoprotective genes (e.g., GCL, HO-1) [4] positions it as a tool compound for investigating Nrf2-mediated cellular defense mechanisms. This activity is particularly relevant for research on oxidative stress-related conditions, including liver diseases, neurodegenerative disorders, and inflammatory conditions. The compound's lack of cytotoxicity at concentrations up to 20 μM in HepG2 cells further supports its use in cellular models of oxidative injury.

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